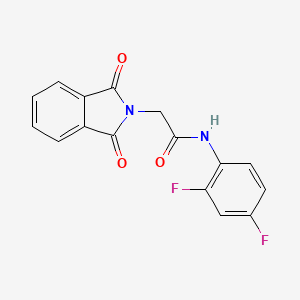![molecular formula C18H23N3O2 B5886021 1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5886021.png)
1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(2-methylphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(2-methylphenyl)piperazine, commonly known as EMIP, is a chemical compound that belongs to the class of piperazine derivatives. It is a potent and selective inhibitor of the enzyme phosphodiesterase 5 (PDE5), which is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis. EMIP has been extensively studied for its potential use in the treatment of erectile dysfunction (ED) and other related disorders.
Mécanisme D'action
EMIP acts by inhibiting the enzyme 1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(2-methylphenyl)piperazine, which is responsible for the degradation of cGMP in the corpus cavernosum of the penis. By inhibiting 1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(2-methylphenyl)piperazine, EMIP can increase the levels of cGMP, which in turn leads to relaxation of the smooth muscles in the penis and increased blood flow, resulting in improved erectile function.
Biochemical and Physiological Effects:
EMIP has been shown to have a number of biochemical and physiological effects, including increased levels of cGMP, relaxation of smooth muscles, and improved erectile function. It has also been shown to have a favorable safety profile and to be well-tolerated in clinical trials.
Avantages Et Limitations Des Expériences En Laboratoire
EMIP has a number of advantages for use in lab experiments, including its high potency and selectivity for 1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(2-methylphenyl)piperazine, its favorable safety profile, and its well-established mechanism of action. However, there are also some limitations to its use, including the need for specialized equipment and expertise to synthesize and handle the compound, and the potential for off-target effects or toxicity at higher doses.
Orientations Futures
There are a number of potential future directions for research on EMIP, including:
1. Further optimization of the synthesis method to improve yield and purity.
2. Investigation of the potential use of EMIP in the treatment of other disorders, such as pulmonary arterial hypertension (PAH) and Raynaud's phenomenon.
3. Development of novel formulations and delivery methods for EMIP, such as topical creams or transdermal patches.
4. Exploration of the potential use of EMIP in combination with other drugs or therapies for the treatment of ED or other related disorders.
5. Investigation of the potential use of EMIP in veterinary medicine, particularly for the treatment of equine and canine ED.
In conclusion, EMIP is a potent and selective inhibitor of 1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(2-methylphenyl)piperazine that has been extensively studied for its potential use in the treatment of ED and other related disorders. While there are some limitations to its use in lab experiments, it has a number of advantages and a well-established mechanism of action. There are also a number of potential future directions for research on EMIP, including further optimization of the synthesis method and investigation of its potential use in other disorders and veterinary medicine.
Méthodes De Synthèse
EMIP can be synthesized using various methods, including the reaction of 1-(3-ethyl-5-methyl-4-isoxazolyl)carbonyl chloride with 4-(2-methylphenyl)piperazine in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere and the product is purified by column chromatography.
Applications De Recherche Scientifique
EMIP has been extensively studied for its potential use in the treatment of ED and other related disorders. It has been shown to be a potent and selective inhibitor of 1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(2-methylphenyl)piperazine, which is responsible for the degradation of cGMP in the corpus cavernosum of the penis. By inhibiting 1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(2-methylphenyl)piperazine, EMIP can increase the levels of cGMP, which in turn leads to relaxation of the smooth muscles in the penis and increased blood flow, resulting in improved erectile function.
Propriétés
IUPAC Name |
(3-ethyl-5-methyl-1,2-oxazol-4-yl)-[4-(2-methylphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-4-15-17(14(3)23-19-15)18(22)21-11-9-20(10-12-21)16-8-6-5-7-13(16)2/h5-8H,4,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQLAVZWABOYOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)N2CCN(CC2)C3=CC=CC=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-(2-methylphenyl)-1-piperazinyl]- | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

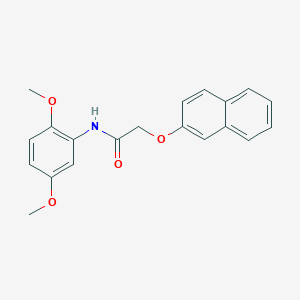
![N-(4-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5885948.png)
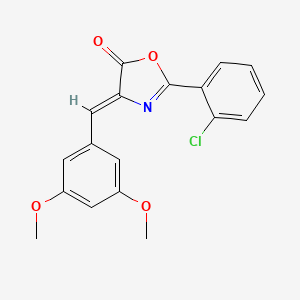
![N-[4-(benzyloxy)benzyl]-4-fluoroaniline](/img/structure/B5885960.png)
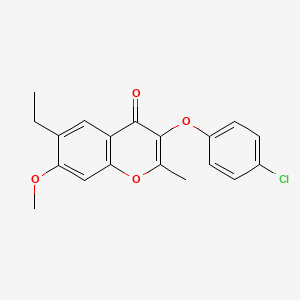
![methyl 2-{2-[1-(1,3-benzodioxol-5-yl)ethylidene]hydrazino}-4-(trifluoromethyl)-5-pyrimidinecarboxylate](/img/structure/B5885974.png)


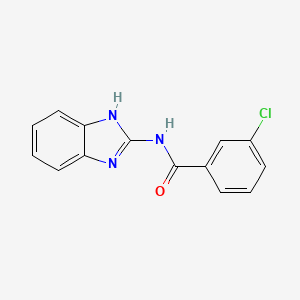
![2-{[(2-phenylethyl)amino]carbonyl}benzoic acid](/img/structure/B5886002.png)
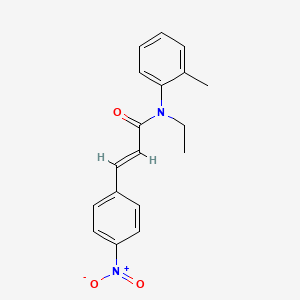
![2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclohexylacetamide](/img/structure/B5886034.png)

